Broperamole

Description

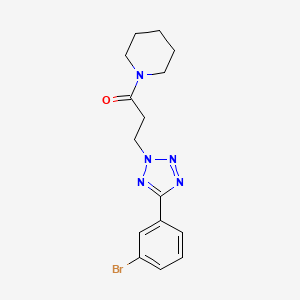

Structure

3D Structure

Properties

CAS No. |

33144-79-5 |

|---|---|

Molecular Formula |

C15H18BrN5O |

Molecular Weight |

364.24 g/mol |

IUPAC Name |

3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C15H18BrN5O/c16-13-6-4-5-12(11-13)15-17-19-21(18-15)10-7-14(22)20-8-2-1-3-9-20/h4-6,11H,1-3,7-10H2 |

InChI Key |

PLZMRGRLCWCLFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br |

Appearance |

Solid powder |

Other CAS No. |

33144-79-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

operamole N-3-(5'-(3''-bromophenyl)-2'H-tetrazole)propionylpiperidine |

Origin of Product |

United States |

Foundational & Exploratory

Broperamole: An In-Depth Technical Guide on a Potent Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, also known by its developmental code TR-2378 and chemical name N-[3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl]piperidine, is a novel piperidine derivative with significant anti-inflammatory and antipyretic properties.[1] First described in the early 1980s, initial pharmacological studies revealed its high potency, surpassing that of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, pharmacological effects, and chemical properties.

Core Pharmacological Profile

Initial preclinical investigations in rat models demonstrated that this compound possesses potent systemic and topical anti-inflammatory activities.[1] The compound also exhibits significant antipyretic effects. Notably, analgesic properties were not observed in these early studies. A key advantage highlighted was its favorable gastrointestinal safety profile, with gastric irritation only noted at very high doses.[1]

Quantitative Data Summary

The available quantitative data from in vivo animal studies is summarized below. It is important to note that detailed in vitro data, such as IC50 or EC50 values, are not available in the current body of scientific literature.

| Parameter | Species | Model | Result | Reference Compound |

| Systemic Anti-inflammatory Activity | Rat | Not Specified | 5-6 times more potent | Phenylbutazone |

| Topical Anti-inflammatory Activity | Rat | Not Specified | Less potent | Hydrocortisone |

| Antipyretic Activity | Rat | Not Specified | Effective | Not Specified |

| Analgesic Activity | Rat | Not Specified | Not observed | Not Specified |

| Gastric Irritation | Rat | Not Specified | Observed only at very high doses | Not Specified |

Postulated Mechanism of Action

While the precise molecular mechanism of action for this compound has not been definitively elucidated in published literature, its pharmacological profile as a potent anti-inflammatory and antipyretic agent suggests a likely interaction with the arachidonic acid cascade. The primary mode of action for закончилось бы non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

Given the era of its initial investigation, it is plausible that this compound's mechanism involves the inhibition of prostaglandin synthesis. However, without specific enzymatic assays, the exact nature of this inhibition, including its selectivity for COX-1 versus COX-2, remains unknown.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical pathway through which this compound may exert its anti-inflammatory effects, based on the common mechanism of NSAIDs.

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not extensively described in the available literature. The primary source mentions the use of systemic and topical administration in rats for evaluating anti-inflammatory activity, as well as models for assessing antipyretic and analgesic effects.[1] For researchers interested in replicating or expanding upon this early work, standard protocols for inducing inflammation (e.g., carrageenan-induced paw edema) and pyresis (e.g., yeast-induced fever) in rats would be appropriate starting points.

Workflow for Investigating Mechanism of Action

To further elucidate the mechanism of action of this compound, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow to elucidate this compound's mechanism.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C15H18BrN5O |

| Molecular Weight | 364.24 g/mol |

| IUPAC Name | 1-({3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl})piperidine |

| CAS Number | 33144-79-5 |

Conclusion and Future Directions

This compound is a historically documented anti-inflammatory agent with demonstrated potency in preclinical models. However, a significant gap exists in the scientific literature regarding its precise mechanism of action at the molecular level. The preliminary data suggests a favorable efficacy and safety profile that warrants further investigation in the modern drug discovery landscape.

Future research should prioritize in vitro enzymatic and cell-based assays to confirm its inhibitory effects on the cyclooxygenase pathway and determine its selectivity profile. A more comprehensive understanding of its pharmacokinetics and pharmacodynamics would also be crucial for any potential therapeutic development. The logical relationships for further investigation are outlined below.

Caption: Logical flow for future research on this compound.

References

Broperamole: A Technical Overview of its Chemical Structure, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broperamole, a piperidine derivative incorporating a bromophenyl-substituted tetrazole moiety, has been identified as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol for its preparation, and a summary of its known pharmacological properties. While the precise signaling pathway remains to be fully elucidated, its classification as a non-steroidal anti-inflammatory drug (NSAID) suggests a mechanism of action involving the inhibition of prostaglandin synthesis. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Chemical Structure and Properties

This compound is chemically designated as 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one. Its molecular structure is characterized by a central tetrazole ring, substituted with a 3-bromophenyl group at the 5-position and a propionyl piperidine chain at the 2-position.

| Identifier | Value |

| IUPAC Name | 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one[1] |

| Molecular Formula | C15H18BrN5O[1] |

| CAS Number | 33144-79-5[1] |

| Molecular Weight | 364.24 g/mol |

| SMILES | C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the preparation of the key intermediate, 3-(3-bromophenyl)propionic acid. This is followed by the formation of the tetrazole ring and subsequent coupling with piperidine.

Synthesis of 3-(3-bromophenyl)propionic acid

A common route for the preparation of 3-(3-bromophenyl)propionic acid involves the reaction of a 3-bromobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Step A: Synthesis of 2-(3-bromobenzyl) dialkyl malonate: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol. To this solution, add diethyl malonate. Subsequently, add 3-bromobenzyl bromide dropwise while maintaining the temperature. After the addition is complete, reflux the mixture for several hours. After cooling, the reaction mixture is worked up by extraction to yield the crude 2-(3-bromobenzyl)diethyl malonate.

-

Step B: Hydrolysis and Decarboxylation: The crude malonic ester derivative is then hydrolyzed using an aqueous solution of sodium hydroxide. The resulting dicarboxylic acid is not isolated but is directly decarboxylated by heating in an acidic medium to yield 3-(3-bromophenyl)propionic acid. The product is then purified by recrystallization.

| Reactant | Molar Ratio |

| 3-bromobenzyl bromide | 1 |

| Diethyl malonate | 1.1 |

| Sodium ethoxide | 1.1 |

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

Synthesis of this compound

The final step involves the formation of the tetrazole ring and amidation with piperidine.

Experimental Protocol:

-

Step A: Formation of 5-(3-bromophenyl)tetrazole: 3-(3-bromophenyl)propionic acid is first converted to the corresponding nitrile. The nitrile is then reacted with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) in a suitable solvent like dimethylformamide (DMF) to form 5-(3-bromophenyl)tetrazole.

-

Step B: Alkylation of the tetrazole: The tetrazole is then alkylated with a suitable 3-halopropionyl chloride derivative.

-

Step C: Amidation with Piperidine: The resulting acyl chloride is then reacted with piperidine in an inert solvent to yield this compound. The final product is purified by column chromatography or recrystallization.

| Reactant | Molar Ratio |

| 5-(3-bromophenyl)tetrazole | 1 |

| 3-chloropropionyl chloride | 1 |

| Piperidine | 1.1 |

Note: This is a generalized protocol. Specific reaction conditions and reagents may vary.

Pharmacological Profile and Potential Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent.[1] As a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is likely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for inflammation and the proposed point of intervention for this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Synthesis

The logical flow of the synthesis of this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

Conclusion

This compound presents a promising scaffold for the development of new anti-inflammatory drugs. This guide provides a detailed overview of its chemical synthesis and established pharmacological classification. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways to better understand its therapeutic potential and guide the development of next-generation anti-inflammatory agents.

References

Broperamole: A Technical Overview of an Early Anti-Inflammatory Agent

Disclaimer: Publicly available information on Broperamole is exceedingly scarce, with the majority of data originating from early pharmacological studies. This guide synthesizes the available information and, where necessary, contextualizes it with generalized knowledge of non-steroidal anti-inflammatory drugs (NSAIDs) from the same era.

Introduction

This compound, chemically identified as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a novel anti-inflammatory compound that demonstrated significant therapeutic potential in early preclinical studies.[1] Developed as a non-steroidal anti-inflammatory agent, its investigation highlighted a potent systemic and topical anti-inflammatory profile with a favorable gastrointestinal safety profile at anticipated human doses.[1] This document provides a comprehensive technical summary of the discovery, history, and pharmacological properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The initial pharmacological studies on this compound were published in 1980, indicating its development during the preceding period of active research into novel anti-inflammatory agents.[1] While the specific synthetic pathway for this compound is not detailed in the available literature, the synthesis of 5-substituted-1H-tetrazoles is a well-established process in medicinal chemistry. A generalized synthetic approach can be inferred based on common methodologies for creating similar tetrazole-containing compounds.

Generalized Synthetic Pathway

The synthesis of tetrazole derivatives often involves the reaction of a nitrile with an azide. For this compound, a plausible synthetic route would involve the multi-step synthesis of the tetrazole and piperidine moieties followed by their coupling.

Experimental Protocol: A Generalized Synthesis of a this compound Analog

-

Formation of the Tetrazole Ring: The synthesis would likely begin with the creation of the 5-(3-bromophenyl)-1H-tetrazole core. This is typically achieved by the reaction of 3-bromobenzonitrile with an azide salt, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

-

Synthesis of the Propionyl Piperidine Side Chain: Separately, the N-propionyl piperidine moiety would be synthesized. This could involve the acylation of piperidine with a propionyl derivative.

-

Coupling Reaction: The final step would involve the coupling of the tetrazole ring with the propionyl piperidine side chain to form the final this compound molecule.

It is important to note that this represents a generalized protocol, and the actual synthesis may have involved different reagents and conditions.

Pharmacological Profile

This compound was characterized by its potent anti-inflammatory and antipyretic activities in preclinical models.[1] Notably, it did not exhibit analgesic properties in the studies conducted.[1]

Anti-Inflammatory Activity

In systemic administration studies in rats, this compound demonstrated anti-inflammatory activity 5-6 times more potent than phenylbutazone, a common NSAID of that era. It also showed topical anti-inflammatory effects, although to a lesser extent than hydrocortisone.

Antipyretic Activity

The compound was observed to have antipyretic effects, reducing elevated body temperature, without affecting normal body temperature.

Gastrointestinal Safety

A key finding from the early studies was the favorable gastrointestinal safety profile of this compound. Gastric irritation was only noted at very high doses, suggesting a lower risk of gastrointestinal toxicity at therapeutic doses in humans.

Mechanism of Action

While the precise mechanism of action for this compound was not elucidated in the available literature, its pharmacological profile as a non-steroidal anti-inflammatory agent strongly suggests that it acts by inhibiting the cyclooxygenase (COX) enzymes. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The tetrazole moiety is a known bioisostere of the carboxylic acid group present in many NSAIDs, which may contribute to its interaction with the COX enzymes.

Below is a diagram illustrating the generalized signaling pathway for prostaglandin synthesis and the likely point of intervention for NSAIDs like this compound.

References

Broperamole: An Early-Stage Anti-Inflammatory Agent with Limited Public Data

For Researchers, Scientists, and Drug Development Professionals

Broperamole (chemical name: 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one) is a piperidine derivative that emerged in the early 1980s as a promising anti-inflammatory compound. Preclinical studies have highlighted its potent anti-inflammatory and antipyretic properties, with a potentially favorable gastrointestinal safety profile. However, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth pharmacological data, hindering a complete understanding of its mechanism of action and clinical potential.

This technical guide summarizes the available information on this compound, while also underscoring the notable gaps in the current body of knowledge.

Physicochemical Properties

A summary of the key chemical identifiers for this compound is provided in Table 1.

| Property | Value |

| IUPAC Name | 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one |

| Molecular Formula | C15H18BrN5O |

| CAS Number | 33144-79-5 |

Pharmacodynamic Profile

The available literature indicates that this compound possesses significant anti-inflammatory and antipyretic activities, as detailed in the following sections.

Anti-Inflammatory Activity

In acute and subchronic preclinical studies involving rats, this compound demonstrated potent systemic anti-inflammatory activity. Notably, its potency was reported to be five to six times greater than that of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) commonly used as a comparator in such studies.[1] this compound also exhibited topical anti-inflammatory effects, although these were less potent than those of hydrocortisone.[1]

Antipyretic Activity

This compound was shown to possess antipyretic properties, effectively reducing elevated body temperature in animal models.[1] An important observation was that this effect was selective for febrile states, with no discernible impact on normal body temperature.[1]

Analgesic Activity

Despite its anti-inflammatory and antipyretic effects, preclinical studies did not find evidence of analgesic activity for this compound.[1]

Safety Profile

A key finding from early research was the favorable gastrointestinal safety profile of this compound. Gastric irritation was only observed at very high doses, suggesting a low potential for gastrointestinal toxicity at therapeutic dose levels. This is a significant observation, as gastrointestinal side effects are a common concern with many traditional NSAIDs.

Mechanism of Action

The precise mechanism of action for this compound's anti-inflammatory and antipyretic effects is not well-documented in the available literature. While its pharmacological profile is suggestive of an interaction with inflammatory pathways, there is no direct evidence to definitively identify its molecular targets. A logical workflow for investigating the mechanism of action of a novel anti-inflammatory compound like this compound is depicted in the following diagram.

Pharmacokinetic Profile

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. The experimental workflow for determining the pharmacokinetic profile of a compound like this compound would typically involve several key stages.

Gaps in Knowledge and Future Directions

The publicly available data on this compound is currently insufficient to form a complete pharmacological profile. To fully characterize this compound and assess its therapeutic potential, further research is critically needed in the following areas:

-

Mechanism of Action: Elucidation of the specific molecular target(s) of this compound is paramount. Studies investigating its effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phosphodiesterases (PDEs), as well as its influence on pro-inflammatory cytokine signaling, would be highly informative.

-

Quantitative Pharmacodynamics: Dose-response studies to determine key parameters such as the ED50 (median effective dose) for its anti-inflammatory and antipyretic effects are required for a more precise understanding of its potency.

-

Comprehensive Pharmacokinetics: A full ADME profile is necessary to understand the drug's behavior in the body, which is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.

-

Clinical Trials: To date, there is no publicly available information on any clinical trials of this compound in humans.

References

N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine basic research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, scientifically known as Broperamole, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the fundamental research conducted on this compound, including its synthesis, pharmacological properties, and proposed mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a piperidine derivative containing a tetrazole moiety, a structural feature often used in medicinal chemistry as a bioisostere for a carboxylic acid group. This modification can enhance the pharmacological and pharmacokinetic properties of a compound. Research has shown that this compound possesses potent anti-inflammatory and antipyretic activities, with a notably lower incidence of gastrointestinal side effects compared to traditional NSAIDs.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the formation of the tetrazole ring and the subsequent acylation of piperidine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-(3-bromophenyl)-2H-tetrazole

This procedure is based on the widely used [2+3] cycloaddition reaction between a nitrile and an azide.

-

Reaction Setup: To a solution of 3-bromobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a catalyst, for example, zinc bromide or ammonium chloride.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The resulting precipitate, 5-(3-bromophenyl)-2H-tetrazole, is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of N-(3-chloropropionyl)piperidine

This is a standard acylation of a secondary amine.

-

Reaction Setup: Dissolve piperidine in an aprotic solvent such as dichloromethane (DCM) and cool the solution in an ice bath.

-

Addition of Acylating Agent: Add 3-chloropropionyl chloride dropwise to the cooled solution while stirring. A base, such as triethylamine, can be added to neutralize the HCl byproduct.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(3-chloropropionyl)piperidine.

Final Step: Synthesis of this compound

This step involves the coupling of the tetrazole and the piperidine derivative.

-

Reaction Setup: Dissolve 5-(3-bromophenyl)-2H-tetrazole in a polar aprotic solvent like DMF. Add a base, such as potassium carbonate, to deprotonate the tetrazole.

-

Coupling Reaction: Add N-(3-chloropropionyl)piperidine to the reaction mixture.

-

Reaction Conditions: Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and pour it into water. The product, this compound, can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Pharmacological Profile

This compound has been evaluated in several preclinical models to determine its anti-inflammatory, antipyretic, and analgesic properties, as well as its gastrointestinal safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal pharmacological study on this compound.

Table 1: Systemic Anti-inflammatory Activity in Rats

| Compound | Potency Relative to Phenylbutazone |

| This compound | 5-6 times more potent |

| Phenylbutazone | 1 (Reference) |

Table 2: Topical Anti-inflammatory Activity

| Compound | Potency |

| This compound | Less potent than hydrocortisone |

| Hydrocortisone | More potent |

Table 3: Gastrointestinal Microbleeding in Dogs

| Treatment | Average Daily Fecal Blood Volume (ml) |

| Placebo | 0.48 |

| This compound (24 mg/kg) | 0.54 |

| Phenylbutazone (22 mg/kg) | 1.94 |

| Acetylsalicylic Acid (650 mg) | 2.55 |

Data from Leeling et al., Arzneimittelforschung, 1980.[1][2]

Key Pharmacological Findings

-

Anti-inflammatory Activity: this compound exhibits potent systemic anti-inflammatory activity, significantly greater than that of phenylbutazone in rat models.[1] It also demonstrates topical anti-inflammatory effects, although to a lesser extent than hydrocortisone.[1]

-

Antipyretic Activity: The compound effectively reduces fever but does not alter normal body temperature.[1]

-

Analgesic Activity: In the studies conducted, this compound did not show significant analgesic effects.

-

Gastrointestinal Safety: A key advantage of this compound is its favorable gastrointestinal safety profile. Gastric irritation was only observed at very high doses. In a study on dogs, this compound's effect on gastrointestinal microbleeding was comparable to that of a placebo and significantly less than that of aspirin and phenylbutazone.

Proposed Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The Arachidonic Acid Cascade and COX Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs like this compound reduce the production of these pro-inflammatory prostaglandins.

Caption: Proposed mechanism of this compound via COX inhibition.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a typical workflow for the preclinical pharmacological assessment of a novel anti-inflammatory compound like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound presents itself as a promising anti-inflammatory agent with a distinct advantage in its gastrointestinal safety profile. The preclinical data suggests potent efficacy in reducing inflammation and fever. While further research is required to fully elucidate its specific interactions with COX isoenzymes and its complete pharmacokinetic and pharmacodynamic profile in humans, the foundational research provides a strong rationale for its continued development. This guide serves as a comprehensive resource for scientists and researchers interested in building upon the existing knowledge of this intriguing molecule.

References

Pharmacokinetics of Broperamole in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, chemically identified as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a compound that has been investigated for its anti-inflammatory properties. Understanding the pharmacokinetic profile of a drug candidate like this compound in preclinical animal models is a critical step in the drug development process. This technical guide synthesizes the available information on the pharmacokinetics of this compound in various animal models, providing insights into its pharmacological and toxicological evaluation. Due to the limited publicly available quantitative pharmacokinetic data, this guide focuses on summarizing the qualitative findings and presenting standardized experimental protocols relevant to such studies.

Pharmacological and Toxicological Profile

Studies on this compound have been conducted in several animal species, primarily focusing on its anti-inflammatory efficacy and safety profile.

Animal Models Utilized

Preclinical evaluations of this compound have been documented in the following animal models:

-

Rats: Used in both acute and subchronic studies to assess systemic anti-inflammatory activity.[1]

-

Mice: Utilized in pharmacological studies.[1]

-

Dogs: Employed in toxicological studies, particularly for evaluating gastrointestinal effects.[2]

Key Findings

-

Anti-inflammatory Activity: In rats, this compound demonstrated potent systemic anti-inflammatory activity, reported to be 5-6 times that of phenylbutazone.[1] Topical anti-inflammatory activity was also observed, though it was less potent than hydrocortisone.[1]

-

Antipyretic Activity: The compound was shown to have antipyretic effects without altering normal body temperature.

-

Analgesic Activity: No significant analgesic activity was reported.

-

Gastrointestinal Safety: A study in male beagles investigated gastrointestinal microbleeding. Following oral administration of 24 mg/kg of this compound twice daily for seven days, the average daily fecal blood volume was 0.54 ml, which was comparable to the placebo group (0.48 ml). This was statistically lower than that observed with acetylsalicylic acid (ASA) (2.55 ml) and phenylbutazone (1.94 ml), suggesting a favorable gastrointestinal safety profile for this compound in this model. At very high doses in rats, some gastric irritation was noted.

Quantitative Pharmacokinetic Data

A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters for this compound, such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), or clearance (CL). The following table is a template that would be used to summarize such data if it were available.

| Parameter | Rat | Mouse | Dog |

| Dose (mg/kg) | - | - | - |

| Route of Administration | - | - | - |

| Tmax (h) | - | - | - |

| Cmax (ng/mL) | - | - | - |

| AUC (ng·h/mL) | - | - | - |

| t1/2 (h) | - | - | - |

| Vd (L/kg) | - | - | - |

| CL (L/h/kg) | - | - | - |

Data not available in the public domain.

Experimental Protocols

While specific protocols for this compound studies are not detailed in the available literature, the following represents a generalized methodology for conducting pharmacokinetic studies in animal models, based on standard practices in the field.

Animal Husbandry and Preparation

-

Species/Strain: Commonly used rodent strains include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. For non-rodent studies, Beagle dogs are a common choice.

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the study commences.

-

Housing: Animals should be housed in controlled environmental conditions (temperature, humidity, light-dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.

-

Cannulation: For serial blood sampling, surgical implantation of a cannula in a suitable blood vessel (e.g., jugular vein) may be performed, followed by a recovery period.

Drug Administration

-

Formulation: The drug should be formulated in a suitable vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like PEG400 or DMSO, with the final concentration of the organic solvent kept to a minimum.

-

Dose Selection: Doses are typically selected based on prior efficacy and toxicology studies.

-

Routes of Administration:

-

Oral (p.o.): Administered via gavage.

-

Intravenous (i.v.): Administered as a bolus or infusion, typically through a cannulated vein.

-

Topical: Applied to a shaved area of the skin.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.

-

Excreta Collection: Urine and feces are collected using metabolic cages over a defined period to assess the routes and extent of excretion.

Bioanalytical Method

-

Sample Preparation: Plasma and other biological samples are processed to extract the drug and any potential metabolites. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analytical Technique: The concentration of the drug in the biological samples is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Method Validation: The bioanalytical method must be validated for its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis methods to determine the key pharmacokinetic parameters.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Generalized workflow for a typical preclinical pharmacokinetic study in animal models.

Hypothetical Metabolic Pathway of this compound

Caption: A hypothetical metabolic pathway for this compound based on its chemical structure.

The ADME Process

Caption: A diagram illustrating the four key stages of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

References

Methodological & Application

Application Notes and Protocols for In Vivo Rat Studies of Broperamole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative dosage data and the specific mechanism of action for Broperamole are not widely available in publicly accessible literature. The primary source of information appears to be a 1978 pharmacological study, of which only the abstract is readily available. The following application notes and protocols are structured based on standard methodologies for non-steroidal anti-inflammatory drugs (NSAIDs) in rodent models and incorporate the limited available data on this compound.

Introduction to this compound

This compound, chemically known as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a novel anti-inflammatory compound. Early pharmacological studies in rats have demonstrated its potent systemic anti-inflammatory activity, which is reported to be five to six times greater than that of phenylbutazone. The compound has been evaluated in acute and subchronic studies and has also shown topical anti-inflammatory and antipyretic properties without affecting normal body temperature. Notably, analgesic activity was not observed, and gastric irritation was only noted at very high doses.

Quantitative Data Summary

Specific dose-response data from in vivo rat studies are not available in the reviewed literature. The tables below are structured to accommodate data from future experimental findings.

Table 1: Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | Data not available | - |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Phenylbutazone (Positive Control) | Specific dose required | Data not available | Data not available |

Relative Potency Note: this compound demonstrated systemic anti-inflammatory activity 5-6 times that of phenylbutazone in rats.

Table 2: Acute Oral Toxicity of this compound in Rats

| Parameter | Value |

| LD₅₀ (Median Lethal Dose) | Data not available in published literature |

| Observed Adverse Effect Level (OAEL) | Data not available in published literature |

| No Observed Adverse Effect Level (NOAEL) | Data not available in published literature |

Safety Note: Only at very high doses was gastric irritation noted in early studies.

Experimental Protocols

The following are detailed template protocols for assessing the anti-inflammatory and toxicological profile of a test compound like this compound in rats.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

This compound (Test Article)

-

Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Positive Control (e.g., Phenylbutazone or Indomethacin)

-

Plebthysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into experimental groups (n=6 per group), including a vehicle control, a positive control, and at least three this compound dose groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound or the control substance orally (p.o.) via gavage. The volume is typically 1 mL/100 g of body weight.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-treatment volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

-

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

Materials:

-

Female Sprague-Dawley rats (200-300g)

-

This compound (Test Article)

-

Vehicle for administration

-

Oral gavage needles

-

Standard caging and diet

Procedure:

-

Animal Selection and Acclimatization: Use a single sex (typically females, as they are often slightly more sensitive) and acclimatize them for at least 5 days.

-

Dosing:

-

Administer a single oral dose of this compound to one animal. The starting dose is selected based on any available preliminary data.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

The dose progression factor is typically 3.2.

-

-

Observations:

-

Observe animals for clinical signs of toxicity and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

-

Record body weight just before dosing and weekly thereafter.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

LD₅₀ Estimation: The LD₅₀ is calculated from the results of the sequential dosing using appropriate statistical software.

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Study.

Hypothetical Signaling Pathway

Note: The precise molecular mechanism of this compound has not been elucidated in the available literature. As an NSAID, it is hypothesized to act via the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this common anti-inflammatory pathway.

Application Notes and Protocols for the Administration of Broperamole in Murine Models

Disclaimer: Broperamole is a research compound with limited publicly available data regarding specific administration protocols in mice. The following application notes provide a generalized framework for the administration of a novel anti-inflammatory agent, using this compound as an example. Researchers must conduct dose-finding and pharmacokinetic studies to establish optimal and safe dosing regimens for their specific experimental context. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound, N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, has been identified as a potent anti-inflammatory and antipyretic agent in preclinical studies involving rats and mice[1]. These application notes provide detailed protocols for the systemic administration of this compound to mice for the evaluation of its anti-inflammatory properties. The protocols cover drug preparation, administration via common systemic routes, and a framework for a pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Signaling Pathway of Action

While the precise mechanism of action for this compound is not fully elucidated, many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by modulating key inflammatory signaling pathways. A plausible target for a novel anti-inflammatory compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and cyclooxygenase-2 (COX-2) pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS)[2][3]. Inhibition of this pathway can lead to a potent anti-inflammatory response.

Experimental Protocols

Drug Preparation

Proper preparation of the dosing solution is critical for accurate and consistent administration.

-

Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for systemic administration in mice include:

-

Sterile 0.9% saline

-

Phosphate-buffered saline (PBS)

-

5-10% DMSO in saline or PBS (ensure final DMSO concentration is non-toxic)

-

0.5-1% Carboxymethylcellulose (CMC) in water for suspensions

-

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound powder.

-

If using a solubilizing agent like DMSO, first dissolve the compound in the minimal required volume of DMSO.

-

Gradually add the aqueous vehicle (e.g., saline) to the dissolved compound while vortexing or sonicating to ensure a homogenous solution or fine suspension.

-

Prepare the dosing solution fresh on the day of the experiment.

-

If a suspension is used, ensure it is continuously mixed during dosing to maintain homogeneity.

-

Administration Protocols

The following are standard protocols for systemic administration in mice. The choice of route may depend on the desired pharmacokinetic profile and experimental model.

Table 1: General Administration Parameters for Mice

| Parameter | Subcutaneous (SC) | Intraperitoneal (IP) | Oral Gavage (PO) |

| Needle Gauge | 25-27G[4][5] | 25-27G | 20-22G (ball-tipped) |

| Max Volume | 5-10 mL/kg | < 10 mL/kg | 10 mL/kg |

| Injection Site | Loose skin over the neck/dorsum | Lower right abdominal quadrant | Esophagus into the stomach |

3.2.1. Subcutaneous (SC) Injection This route provides a slower, more sustained absorption.

-

Restrain the mouse by grasping the loose skin over the shoulders to "scruff" the animal.

-

Create a "tent" of skin on the dorsal midline.

-

Insert a 25-27G needle, bevel up, into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been punctured.

-

Inject the dosing solution slowly.

-

Withdraw the needle and return the mouse to its cage.

3.2.2. Intraperitoneal (IP) Injection This route allows for rapid absorption into the systemic circulation.

-

Restrain the mouse securely, tilting its head downwards at approximately a 30-45 degree angle to allow the abdominal organs to shift forward.

-

Identify the lower right quadrant of the abdomen.

-

Insert a 25-27G needle, bevel up, at a 30-45 degree angle into the identified quadrant, avoiding deep penetration.

-

Aspirate to check for the presence of urine or intestinal contents.

-

Administer the dose and withdraw the needle.

-

Monitor the mouse for any signs of distress.

3.2.3. Oral Gavage (PO) This method is used for direct administration to the stomach.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Restrain the mouse securely, ensuring the head and body are in a straight line.

-

Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with no resistance.

-

Administer the solution slowly to prevent reflux.

-

Remove the needle in a smooth, swift motion.

-

Observe the animal for any signs of respiratory distress.

Pharmacokinetic (PK) Study Protocol

A PK study is essential to determine the dosing regimen for efficacy studies. This protocol outlines a serial blood sampling approach, which reduces the number of animals required.

-

Animal Groups: A typical study might include groups for intravenous (IV) and the intended therapeutic route (e.g., PO or IP) administration to determine bioavailability.

-

Dosing: Administer a single dose of this compound via the selected routes.

-

Blood Collection: Collect serial blood samples (approx. 30-50 µL) at predetermined time points. The saphenous vein is a common and reliable site for serial sampling.

-

Suggested Time Points (IV): 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

Suggested Time Points (PO/IP): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life of the drug |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Bioavailability (for non-IV routes) |

Data Presentation

Quantitative data from administration and pharmacokinetic studies should be summarized for clarity and comparison.

Table 3: Example Dosing Regimen for an Anti-Inflammatory Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency |

| 1 | Vehicle (0.5% CMC) | - | PO | Once Daily |

| 2 | This compound | 10 (Hypothetical) | PO | Once Daily |

| 3 | This compound | 30 (Hypothetical) | PO | Once Daily |

| 4 | This compound | 100 (Hypothetical) | PO | Once Daily |

| 5 | Dexamethasone | 1 | IP | Once Daily |

Table 4: Example Pharmacokinetic Data Summary (Hypothetical)

| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (hr) | 0.08 | 1.0 |

| AUC (ng*hr/mL) | 2500 | 4500 |

| t1/2 (hr) | 2.5 | 3.1 |

| F (%) | - | 18 |

References

- 1. Pharmacological study of this compound, a chemical novel antiinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB-iNOS-COX2-TNF α inflammatory signaling pathway plays an important role in methotrexate induced small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for the Quantification of Broperamole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, a non-steroidal anti-inflammatory drug (NSAID), demonstrates potent anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices, including plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. Although specific validated analytical methods for this compound are not widely published, methods for structurally similar compounds containing tetrazole and piperidine moieties, such as Losartan and Irbesartan, can be readily adapted. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure of this compound

IUPAC Name: 1-[3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl]piperidine Molecular Formula: C₁₅H₁₈BrN₅O Molecular Weight: 364.24 g/mol

Principle of Analytical Methods

HPLC-UV: This method separates this compound from other components in a sample based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength. This technique is robust, cost-effective, and suitable for analyzing pharmaceutical formulations.

LC-MS/MS: This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored. This method is ideal for quantifying low concentrations of the drug in complex biological matrices like plasma and serum.

Section 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

Application Note

This protocol outlines a reversed-phase HPLC-UV method for the determination of this compound in bulk drug and tablet dosage forms. The method is adapted from established procedures for other tetrazole-containing pharmaceuticals and is designed to be simple, accurate, and precise.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Cosmosil C18, (250×4.6mm, 5µm) or equivalent.

-

Mobile Phase: Methanol and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 80:20 (v/v)[1].

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: Ambient.

-

Detection Wavelength: 228 nm (A preliminary scan from 200-400 nm should be performed to determine the wavelength of maximum absorbance for this compound).

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

-

Sample Preparation (Tablets):

-

Weigh and finely powder 20 tablets.

-

Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

-

3. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected validation parameters for this method, based on typical performance for similar assays.

| Parameter | Specification |

| Linearity (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from excipients |

Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Quantification of this compound in Human Plasma by LC-MS/MS

Application Note

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The method is based on validated assays for Losartan, a structurally related biphenyl tetrazole, and is suitable for pharmacokinetic and bioequivalence studies.[2][3][4]

Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Zorbax SB C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Methanol

-

-

Gradient Elution:

-

0-0.5 min: 15% B

-

0.5-1.5 min: 15-85% B

-

1.5-2.0 min: 85% B

-

2.1-2.5 min: 15% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.

-

Mass Transitions (Hypothetical):

-

This compound: m/z 364.1 → [fragment ion 1], m/z 364.1 → [fragment ion 2] (To be determined by direct infusion of this compound standard)

-

Internal Standard (IS) (e.g., Losartan): m/z 423.4 → 207.2

-

2. Preparation of Solutions:

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.

-

Plasma Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of plasma sample, add 50 µL of IS working solution and vortex.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase A and inject into the LC-MS/MS system.

-

3. Bioanalytical Method Validation Parameters:

The method should be validated according to FDA guidelines, with the following parameters assessed:

| Parameter | Acceptance Criteria |

| Linearity (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Assessed and minimized |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability established |

Workflow Diagram

Caption: Workflow for this compound quantification by LC-MS/MS.

Section 3: Mechanism of Action - Signaling Pathway

This compound, as an NSAID, is presumed to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

Inhibition of Prostaglandin Synthesis Pathway

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

References

- 1. jetir.org [jetir.org]

- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Broperamole's Potential in Inflammation: Application Notes for the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction to Broperamole and the Carrageenan Model

This compound, N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a compound that has demonstrated potent anti-inflammatory activity in preclinical studies.[1] An early study reported its systemic anti-inflammatory activity to be five to six times that of phenylbutazone in rats.[1] The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory agents.[2][3] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a reproducible inflammatory response characterized by edema, erythema, and hyperalgesia. This model is instrumental in the initial screening and characterization of novel anti-inflammatory compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the carrageenan-induced paw edema model from publicly available sources, the following table provides a template for data presentation. It includes representative data for the standard NSAID, Indomethacin, to illustrate how results from a study on this compound could be structured and compared.

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Percentage Inhibition of Edema (%) |

| Control (Vehicle) | - | Data to be determined | 0% |

| This compound | e.g., 10 | Data to be determined | Data to be determined |

| This compound | e.g., 30 | Data to be determined | Data to be determined |

| This compound | e.g., 100 | Data to be determined | Data to be determined |

| Indomethacin | 10 | e.g., 0.25 ± 0.05 | e.g., ~50-60% |

| Phenylbutazone | 100 | Data to be determined | Comparative data suggests this compound is 5-6x more potent[1] |

Note: The data for Indomethacin is representative and may vary between studies. The potency of this compound relative to phenylbutazone is based on a 1980 study, but specific edema inhibition data was not provided.

Experimental Protocols

This section details the methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of this compound.

Animals

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet chow and water.

-

Fasting: Animals should be fasted overnight (12-18 hours) before the experiment, with water provided ad libitum.

Materials and Reagents

-

This compound

-

Carrageenan (lambda, Type IV)

-

Positive Control: Indomethacin or Phenylbutazone

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC) in distilled water)

-

Saline solution (0.9% NaCl)

-

Plethysmometer

-

Syringes (1 mL) with needles (26-30 gauge)

Experimental Procedure

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I: Control (Vehicle)

-

Group II: this compound (Dose 1)

-

Group III: this compound (Dose 2)

-

Group IV: this compound (Dose 3)

-

Group V: Positive Control (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration:

-

Administer the vehicle, this compound, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The volume of administration is typically 10 mL/kg.

-

-

Induction of Paw Edema:

-

One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline, V₀) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis

-

Calculate the increase in paw volume (edema):

-

Edema (mL) = Paw volume at time 't' (Vₜ) - Baseline paw volume (V₀)

-

-

Calculate the percentage inhibition of edema:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Statistical Analysis:

-

The results should be expressed as the mean ± Standard Error of the Mean (SEM).

-

Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test for multiple comparisons against the control group. A p-value of less than 0.05 is generally considered statistically significant.

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the carrageenan-induced paw edema experimental protocol.

Signaling Pathway of Carrageenan-Induced Inflammation

Caption: A diagram showing the key mediators involved in the biphasic inflammatory response induced by carrageenan.

References

Application Notes and Protocols for Broperamole Topical Formulation in Dermal Inflammation

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: Broperamole is a compound for which publicly available research data is limited, with primary studies dating back to 1980. The following application notes and protocols are provided as a representative guide for researchers and drug development professionals. The proposed mechanism of action, experimental procedures, and data are based on established methodologies for the evaluation of topical anti-inflammatory agents and may not represent officially validated protocols for this specific molecule. Researchers should independently validate these methods for their specific applications.

Introduction

This compound, with the chemical name 1-(3-(5-(3-bromophenyl)-2H-tetrazol-2-yl)-1-oxopropyl)-piperidine, is a piperidine derivative that has demonstrated anti-inflammatory properties.[1] An early pharmacological study showed that this compound possesses potent anti-inflammatory activity upon systemic administration in rats and also demonstrated topical anti-inflammatory effects.[1] These characteristics suggest its potential as a therapeutic agent for dermal inflammatory conditions such as dermatitis, psoriasis, and eczema.

These application notes provide a comprehensive overview of hypothetical, yet plausible, methodologies for the formulation, in vitro evaluation, and in vivo testing of a topical this compound formulation for dermal inflammation.

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in recent literature, many anti-inflammatory compounds, including piperidine derivatives, exert their effects by modulating key inflammatory signaling pathways.[2][3] A plausible putative mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4]

Upon stimulation by an inflammatory trigger (e.g., a pathogen-associated molecular pattern like LPS or a cytokine like TNF-α), IκB kinase (IKK) is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and can activate transcription factors like AP-1, which collaborates with NF-κB to enhance the inflammatory response.

This compound is hypothesized to inhibit one or more key steps in these cascades, such as the phosphorylation of IκBα or the activation of IKK or upstream kinases in the MAPK pathway, thereby reducing the production of inflammatory mediators.

Experimental Workflow

The development and validation of a topical this compound formulation follow a structured workflow, from initial formulation to preclinical in vivo testing.

Data Presentation

The following tables are templates for organizing quantitative data from the experimental protocols described below.

Table 1: Physicochemical Properties of Topical this compound Formulations

| Formulation ID | This compound (%) | Gelling Agent (%) | Appearance | pH | Viscosity (cP) | Drug Content (%) |

| F1 | 1.0 | Carbopol 940 (1.0) | Clear, homogenous | 6.5 ± 0.1 | 4500 ± 150 | 99.2 ± 0.8 |

| F2 | 2.0 | Carbopol 940 (1.0) | Clear, homogenous | 6.4 ± 0.2 | 4800 ± 200 | 98.9 ± 1.1 |

| F3 | 1.0 | HPMC (3.0) | Clear, homogenous | 6.6 ± 0.1 | 3200 ± 180 | 99.5 ± 0.5 |

| Vehicle | 0.0 | Carbopol 940 (1.0) | Clear, homogenous | 6.5 ± 0.1 | 4450 ± 170 | N/A |

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |

| Control | - | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.5 | 100 ± 2.5 |

| LPS (1 µg/mL) | - | 100 | 100 | 100 | 98.5 ± 3.1 |

| This compound | 1 | 85.3 ± 4.5 | 88.1 ± 5.2 | 86.4 ± 4.8 | 99.1 ± 2.8 |

| This compound | 10 | 42.1 ± 3.8 | 45.7 ± 4.1 | 43.9 ± 3.5 | 98.2 ± 3.3 |

| This compound | 50 | 15.8 ± 2.5 | 18.2 ± 2.9 | 16.5 ± 2.1 | 97.6 ± 2.9 |

| Dexamethasone | 10 | 12.5 ± 2.1 | 15.3 ± 2.4 | 13.8 ± 1.9 | 99.5 ± 2.2 |

Table 3: In Vivo Anti-inflammatory Effect on TPA-Induced Mouse Ear Edema

| Treatment Group (Topical) | Dose (mg/ear) | Ear Weight Increase (mg) | Edema Inhibition (%) | MPO Activity (U/mg tissue) |

| Naive (Untreated) | - | 0.5 ± 0.1 | - | 0.2 ± 0.05 |

| Vehicle + TPA | - | 12.4 ± 1.5 | 0 | 5.8 ± 0.7 |

| This compound Gel (1%) | 2 | 6.8 ± 0.9 | 45.2 | 2.9 ± 0.4 |

| This compound Gel (2%) | 4 | 4.5 ± 0.7 | 63.7 | 1.8 ± 0.3 |

| Dexamethasone (0.1%) | 0.2 | 3.1 ± 0.5 | 75.0 | 1.1 ± 0.2 |

Experimental Protocols

Protocol 5.1: Preparation of Topical this compound Gel

This protocol describes the preparation of a hydrophilic gel using Carbopol 934 as the gelling agent.

Materials:

-

This compound powder

-

Carbopol 934

-

Propylene glycol

-

Methylparaben

-

Propylparaben

-

Triethanolamine

-

Purified water

Procedure:

-

Disperse the required amount of Carbopol 934 in purified water with constant stirring until a uniform dispersion is formed.

-

In a separate beaker, dissolve this compound, methylparaben, and propylparaben in propylene glycol.

-

Slowly add the drug solution to the Carbopol dispersion with continuous stirring.

-

Neutralize the gel by adding triethanolamine dropwise until the desired pH (approx. 6.5-7.0) and viscosity are achieved.

-

Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and release of any entrapped air bubbles.

Protocol 5.2: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to evaluate the release and permeation of this compound from the topical formulation through a membrane.

Materials:

-

Franz diffusion cells

-

Excised rat or porcine skin (or synthetic membrane like Strat-M®)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Magnetic stirrer

-

Water bath/circulator

-

HPLC system for analysis

Procedure:

-

Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 0.5°C.

-

Apply a known quantity (e.g., 100 mg) of the this compound gel formulation uniformly onto the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

Protocol 5.3: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

-

Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Calculate the concentration of nitrite as an indicator of NO production.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol 5.4: In Vivo TPA-Induced Mouse Ear Edema Model

This is an acute model of dermal inflammation used to evaluate the efficacy of topically applied anti-inflammatory agents.

Materials:

-

Male Swiss albino or C57BL/6 mice (8-10 weeks old)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

-

This compound topical formulation

-

Vehicle control formulation

-

Positive control (e.g., Dexamethasone cream)

-

Micrometer or caliper

-

6 mm biopsy punch

Procedure:

-

Divide the mice into treatment groups (n=6-8 per group): Naive, Vehicle + TPA, this compound Gel + TPA, Positive Control + TPA.

-

Induce inflammation by applying a solution of TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear receives only acetone and serves as an internal control.

-

Thirty minutes after TPA application, topically apply the assigned treatment (Vehicle, this compound gel, or Dexamethasone cream) to the right ear.

-

After a set period (typically 4-6 hours), measure the thickness of both ears using a micrometer.

-

Euthanize the mice and collect a 6 mm biopsy punch from both ears.

-

Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] x 100

-

-

(Optional) Homogenize the ear tissue to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Safety and Handling

This compound is a chemical compound for research use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

- 1. Pharmacological study of this compound, a chemical novel antiinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Broperamole Efficacy in Preclinical Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Broperamole, a novel anti-inflammatory agent. The protocols outlined below detail standard in vivo models to assess the therapeutic efficacy of this compound and similar compounds.

Introduction to this compound